Biological Activity Screening of 6-Chloro-2,3-dimethyl-3H-imidazo[4,5-c]pyridine
Biological Activity Screening of 6-Chloro-2,3-dimethyl-3H-imidazo[4,5-c]pyridine
This guide outlines the technical framework for the biological activity screening of 6-chloro-2,3-dimethyl-3H-imidazo[4,5-c]pyridine .
Based on its structural classification as a purine bioisostere (specifically a deazapurine scaffold), this compound and its derivatives are privileged structures in medicinal chemistry, frequently exhibiting activity as Kinase Inhibitors , PARP Inhibitors , or Antiviral Agents .
A Technical Guide for Fragment-Based Drug Discovery (FBDD)
Executive Summary & Pharmacophore Analysis
Compound Class: Imidazo[4,5-c]pyridine.[1][2][3][4] Role: Privileged Scaffold / Fragment Lead. Key Structural Features:
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Imidazo[4,5-c]pyridine Core: Mimics the adenine ring of ATP, allowing it to anchor into the ATP-binding pockets of kinases and DNA repair enzymes.
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6-Chloro Substituent: A critical "reactive handle" for structure-activity relationship (SAR) expansion (e.g., via Suzuki-Miyaura coupling) and a halogen bond donor in protein pockets.
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2,3-Dimethyl Motif: Provides lipophilicity and restricts conformational rotation, potentially improving selectivity over unsubstituted analogs.
Screening Strategy: Because this molecule is a low-molecular-weight fragment (<200 Da), initial screening must focus on high-concentration enzymatic assays and biophysical validation rather than phenotypic cellular assays alone, where potency might be low (µM range).
In Silico Profiling: Target Prediction
Before wet-lab screening, computational docking is essential to prioritize biological targets. The imidazo[4,5-c]pyridine scaffold is statistically enriched for binding to:
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Serine/Threonine Kinases (e.g., BRAF, EGFR): Due to ATP-mimicry.
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Poly (ADP-ribose) polymerase (PARP): The scaffold mimics the nicotinamide moiety of NAD+.
Workflow 1: Computational Docking Pipeline
Figure 1: In silico target prioritization workflow.
In Vitro Enzymatic Screening (Primary Screen)
Given the scaffold's affinity for ATP sites, a Kinase Profiling Assay is the gold standard primary screen.
Protocol A: ADP-Glo™ Kinase Assay
This assay quantifies the ADP produced during the kinase reaction, providing a universal readout for ATP-competitive inhibitors.
Reagents:
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Target Kinase (e.g., EGFR, Src, or CDK2).
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Substrate (Poly[Glu,Tyr] 4:1).
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Ultra-Pure ATP (10 µM).
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Test Compound: 6-chloro-2,3-dimethyl-3H-imidazo[4,5-c]pyridine (dissolved in 100% DMSO).
Step-by-Step Methodology:
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Preparation: Prepare a 10 mM stock of the test compound. Dilute to 4x working concentrations (range: 100 µM to 1 nM) in kinase buffer.
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Reaction Assembly: In a 384-well white plate:
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Add 2.5 µL Kinase/Substrate mix.
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Add 2.5 µL Test Compound (or DMSO control).
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Incubate for 10 min at RT (allows compound to bind active site).
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Add 2.5 µL Ultra-Pure ATP to initiate reaction.
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Incubation: Incubate at RT for 60 minutes.
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ADP Detection:
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Add 5 µL ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min.
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Add 10 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.
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Readout: Measure luminescence using a microplate reader (e.g., EnVision).
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Analysis: Calculate % Inhibition =
.
Cellular Activity Screening (Secondary Screen)
If enzymatic inhibition is confirmed, proceed to cellular assays to verify membrane permeability and antiproliferative effects.
Protocol B: MTT Cell Viability Assay
Target Cells:
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MCF-7 / HeLa: Breast/Cervical cancer (standard for imidazopyridine screening).
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HUVEC: Normal control (to assess toxicity selectivity).
Methodology:
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Seeding: Seed cells at 5,000 cells/well in 96-well plates. Incubate 24h for attachment.
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Treatment: Treat with serial dilutions of the compound (0.1 – 100 µM) for 48h.
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Labeling: Add 10 µL MTT reagent (5 mg/mL). Incubate 4h at 37°C.
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Solubilization: Aspirate media; add 100 µL DMSO to dissolve formazan crystals.
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Quantification: Measure Absorbance at 570 nm.
Data Presentation Template:
| Cell Line | IC50 (µM) | GI50 (µM) | Selectivity Index (SI) |
|---|---|---|---|
| MCF-7 | [Value] | [Value] | -- |
| HeLa | [Value] | [Value] | -- |
| HUVEC | [Value] | [Value] | IC50(HUVEC) / IC50(Cancer) |
Mechanism of Action: Pathway Visualization
The imidazo[4,5-c]pyridine scaffold often acts by inhibiting upstream kinases in the MAPK/ERK pathway , leading to reduced cell proliferation.
Pathway Diagram: Kinase Inhibition Cascade
Figure 2: Putative mechanism of action within the MAPK signaling cascade.
Safety & ADME Profiling
For a compound to be a viable lead, it must pass basic physicochemical filters.
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Solubility: The 6-chloro and 2,3-dimethyl groups increase lipophilicity (cLogP ~1.5 - 2.0).
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Test: Kinetic solubility in PBS (pH 7.4).
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Metabolic Stability: The pyridine ring is susceptible to oxidation.
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Test: Microsomal stability assay (Human/Mouse liver microsomes).
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Reactivity: The 6-Cl position is chemically reactive.
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Warning: Ensure the compound does not act as a "PAINS" (Pan-Assay Interference Compound) by covalently modifying the target enzyme in a non-specific manner.
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References
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Imidazo[4,5-c]pyridine Scaffold Analysis: Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Source:
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Antiproliferative Activity of Imidazopyridines: Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. (Analogous screening protocols). Source:
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Kinase Inhibition Potential: Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors. Source:
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Synthetic Routes & Characterization: The synthesis of various chloroimidazo[4,5‐c]pyridines and related derivatives. Source:
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
